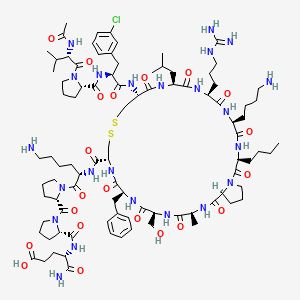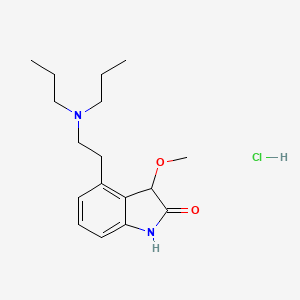
3-Methoxy Ropinirole Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy Ropinirole Hydrochloride is a chemical compound with the molecular formula C17H26N2O2·HCl and a molecular weight of 326.86 g/mol . It is a derivative of Ropinirole, a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and Restless Legs Syndrome . The addition of a methoxy group at the third position enhances its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy Ropinirole Hydrochloride involves several key steps:
Starting Material: The synthesis begins with the preparation of 3-methoxyindole.
Alkylation: The indole derivative undergoes alkylation with 2-(di-n-propylamino)ethyl chloride under basic conditions to form the intermediate.
Cyclization: The intermediate is then cyclized to form the indolinone structure.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. This involves:
Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to maximize product formation.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions: 3-Methoxy Ropinirole Hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Halogenating agents like bromine or chlorine for substitution reactions.
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Parent amine.
Substitution Products: Halogenated derivatives.
科学研究应用
3-Methoxy Ropinirole Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on dopamine receptors and its potential neuroprotective properties.
Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Parkinson’s disease and Restless Legs Syndrome.
Industry: Utilized in the development of pharmaceuticals and as a reference material in quality control .
作用机制
The mechanism of action of 3-Methoxy Ropinirole Hydrochloride involves its interaction with dopamine receptors. It has a high affinity for D2 and D3 dopamine receptors, where it acts as an agonist. This interaction stimulates the postsynaptic dopamine receptors in the brain, mimicking the effects of dopamine and alleviating symptoms of dopamine deficiency disorders .
相似化合物的比较
Ropinirole: The parent compound, used for similar therapeutic purposes.
Pramipexole: Another non-ergoline dopamine agonist with similar applications.
Rotigotine: A dopamine agonist used in transdermal patches for Parkinson’s disease.
Uniqueness: 3-Methoxy Ropinirole Hydrochloride is unique due to the presence of the methoxy group, which enhances its pharmacokinetic properties and potentially its efficacy and safety profile compared to its analogs .
属性
分子式 |
C17H27ClN2O2 |
|---|---|
分子量 |
326.9 g/mol |
IUPAC 名称 |
4-[2-(dipropylamino)ethyl]-3-methoxy-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-4-10-19(11-5-2)12-9-13-7-6-8-14-15(13)16(21-3)17(20)18-14;/h6-8,16H,4-5,9-12H2,1-3H3,(H,18,20);1H |
InChI 键 |
KEPXVQGMHOPXTA-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCC1=C2C(C(=O)NC2=CC=C1)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


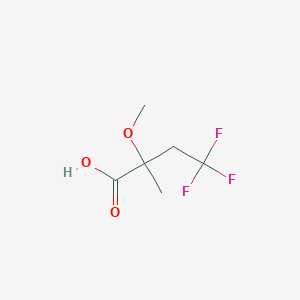
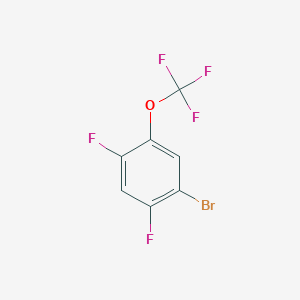
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid](/img/structure/B13433084.png)
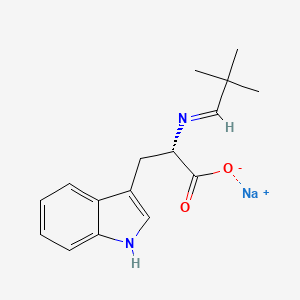
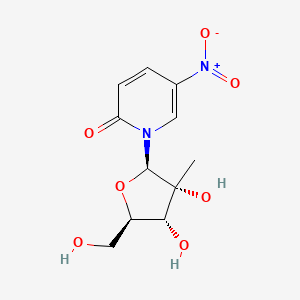
![2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B13433102.png)
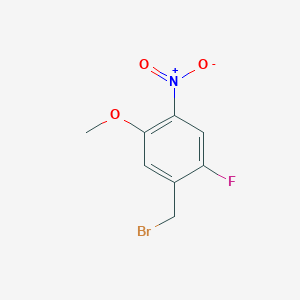
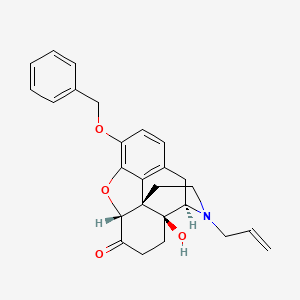

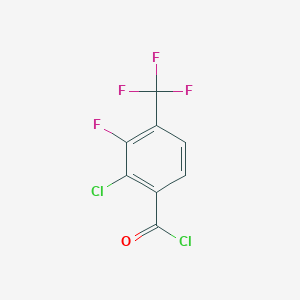
![((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)](/img/structure/B13433120.png)
